Pyrophosphoric-18O7 Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrophosphoric-18O7 Acid, also known as diphosphoric acid, is an inorganic compound . It is colorless and odorless . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

Pyrophosphoric acid can be prepared by the reaction of phosphoric acid with phosphoryl chloride . Another method involves ion exchange from sodium pyrophosphate or treating lead pyrophosphate with hydrogen sulfide . A study also mentions the preparation of phosphoric acid-modified biochars at different pyrolysis temperatures .

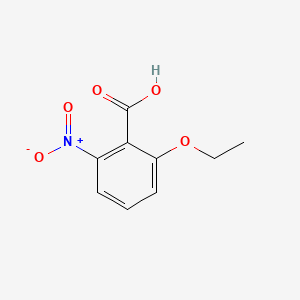

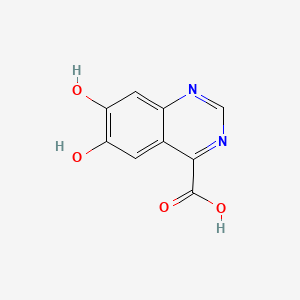

Molecular Structure Analysis

Pyrophosphoric Acid is an acyclic phosphorus acid anhydride obtained by condensation of two molecules of phosphoric acid . The structural formula of Pyrophosphoric Acid is shown in the figure below .

Chemical Reactions Analysis

Pyrophosphoric acid is involved in several chemical reactions. For instance, it plays a critical role in DNA synthesis, where it is released following nucleotide incorporation during the DNA polymerization process . Another study mentions the use of pyrophosphoric acid in a bioluminescent assay for the high-sensitivity detection of Hepatitis B Virus .

Physical And Chemical Properties Analysis

Pyrophosphoric Acid’s molecular weight is 177.98 g/mol . It is soluble in water, ethyl alcohol, and diethyl ether . The anhydrous acid crystallizes in two polymorphs, which melt at 54.3 and 71.5 °C .

Applications De Recherche Scientifique

- Researchers have developed a label-free “ON-OFF-ON” fluorescence strategy using Pyrophosphoric-18O7 Acid. They synthesize fluorescent copper nanoparticles from PolyT single-stranded DNA templates. When pyrophosphoric acid coordinates with Cu²⁺, it inhibits fluorescence generation. However, the addition of alkaline phosphatase hydrolyzes pyrophosphoric acid, releasing Cu²⁺ and recovering fluorescence. This method achieves enhanced sensitivity for alkaline phosphatase detection, making it valuable for clinical diagnosis .

- Pyrophosphoric-18O7 Acid enhances the rate of pyrophosphate hydrolysis by nonenzymatic catalysis and inorganic pyrophosphatase. This property is relevant for studying enzymatic reactions and understanding metabolic pathways .

- An electrochemical method based on competitive coordination of Cu²⁺ ions to a nanofilm of cysteine (Cys) and dissolved pyrophosphate (PPi) has been developed. Immobilizing Cys on a gold electrode allows sensitive detection of PPi at nanomolar levels. This technique has applications in environmental monitoring and biomedical research .

Fluorescence-Based Detection of Pyrophosphate and Alkaline Phosphatase Activity

Enhancing Pyrophosphate Hydrolysis

Electrochemical Determination of Pyrophosphate

Mécanisme D'action

Target of Action

Pyrophosphoric acid primarily targets the Farnesyl diphosphate synthase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are vital for various cellular functions. Pyrophosphoric acid acts as a modulator of this enzyme . Additionally, it is an ingredient of a radiopharmaceutical used to visualize bone abnormalities and cardiovascular abnormalities .

Mode of Action

Pyrophosphoric acid interacts with its targets by modulating their activity. For instance, it modulates the activity of Farnesyl diphosphate synthase, thereby influencing the biosynthesis of isoprenoids . It also plays a role in the detoxification of pyrophosphate (PPi), a by-product of many biosynthetic pathways that can be cytotoxic if accumulated at high levels .

Biochemical Pathways

Pyrophosphoric acid is involved in several biochemical pathways. It plays a pivotal role in PPi detoxification by converting PPi to inorganic phosphate . This process is crucial in many biosynthetic pathways that produce PPi as a by-product . Moreover, it is involved in the phosphorylation of fructose-6-phosphate, a key step in glycolysis .

Result of Action

The action of Pyrophosphoric acid results in several molecular and cellular effects. It plays a significant role in maintaining pyrophosphate homeostasis, which is essential for the balance of catabolism and anabolism . By hydrolyzing PPi, it promotes anabolism while also being involved in catabolism as a glycolytic enzyme . This dual role allows it to maximize the utilization efficiency for carbon nutrients derived from host cells .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Pyrophosphoric-18O7 Acid can be achieved through the reaction of phosphorus pentoxide (P4O10) with 18O-labeled water (H218O) in the presence of a catalyst.", "Starting Materials": [ "Phosphorus pentoxide (P4O10)", "18O-labeled water (H218O)" ], "Reaction": [ "Step 1: Add phosphorus pentoxide (P4O10) to a reaction vessel", "Step 2: Add 18O-labeled water (H218O) to the reaction vessel", "Step 3: Heat the reaction mixture to 150-200°C", "Step 4: Allow the reaction to proceed for several hours", "Step 5: Cool the reaction mixture to room temperature", "Step 6: Add a small amount of water to the reaction mixture to dissolve any unreacted P4O10", "Step 7: Filter the reaction mixture to remove any solid impurities", "Step 8: Concentrate the filtrate under reduced pressure to obtain Pyrophosphoric-18O7 Acid as a white crystalline solid" ] } | |

Numéro CAS |

1257293-46-1 |

Formule moléculaire |

H4O7P2 |

Poids moléculaire |

191.974 |

Nom IUPAC |

bis(oxidanyl)phosphoryl dihydrogen phosphate |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/i1+2,2+2,3+2,4+2,5+2,6+2,7+2 |

Clé InChI |

XPPKVPWEQAFLFU-PUHJJIKPSA-N |

SMILES |

OP(=O)(O)OP(=O)(O)O |

Synonymes |

Diphosphoric Acid-18O7; Pyrophosphate-18O7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)